methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15552525
Molecular Formula: C23H16N2O6S
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N2O6S |
|---|---|
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C23H16N2O6S/c1-11-20(22(29)30-2)32-23(24-11)25-17(12-7-9-13(26)10-8-12)16-18(27)14-5-3-4-6-15(14)31-19(16)21(25)28/h3-10,17,26H,1-2H3 |
| Standard InChI Key | WBICGZOLAKOTJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OC |
Introduction
Methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a unique combination of structural elements, including a thiazole ring, a chromeno-pyrrole moiety, and a hydroxyl group on a phenyl ring. This compound has garnered attention due to its intriguing chemical properties and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. While specific methods for this exact compound are not detailed in the literature, similar compounds often utilize one-pot multicomponent reactions or stepwise condensation reactions. For instance, the synthesis of related chromeno-pyrrole derivatives involves the interaction of methyl o-hydroxybenzoylpyruvates, aryl aldehydes, and primary amines under optimized conditions .
Biological Activities and Potential Applications
Compounds with similar structures have shown a range of biological activities, including antimicrobial and anticancer properties. The unique combination of structural elements in methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate suggests potential applications in medicinal chemistry, particularly in drug discovery.
Comparison with Structurally Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Coumarin backbone | Anticoagulant |
| Chromone Derivatives | Chromone core | Antimicrobial |
| Thiazole-based Compounds | Thiazole ring | Anticancer |
Research Findings and Future Directions
Research on this compound is focused on understanding its interactions with biological targets to elucidate its mechanism of action. Further studies are needed to explore its therapeutic potential and safety profile. The compound's unique structure offers opportunities for derivatization, which could lead to enhanced biological activities or different pharmacological profiles.
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